molecular formula C18H16FNO3 B2395376 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid CAS No. 924220-43-9

3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid

Cat. No.: B2395376
CAS No.: 924220-43-9
M. Wt: 313.328
InChI Key: XLUUZCZMTANOOE-UHFFFAOYSA-N
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Description

“3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid” is a chemical compound with the CAS Number: 924220-43-9 . It has a molecular weight of 313.33 . The IUPAC name for this compound is this compound . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C18H16FNO3/c1-23-13-5-2-11(3-6-13)18-14(7-9-17(21)22)15-10-12(19)4-8-16(15)20-18/h2-6,8,10,20H,7,9H2,1H3,(H,21,22) . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The melting point of “this compound” is between 136-137 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

  • Cardiovascular Research : A study by Pérez-Alvarez et al. (1999) explored the cardiovascular pharmacological profiles of novel indorenate analogs, including derivatives of 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid. These compounds were assessed for their antihypertensive effects and their impact on arterial blood pressure, indicating potential applications in cardiovascular disease research (Pérez-Alvarez, Bobadilla, Hernández-Gallegos, & Hong, 1999).

  • Radiopharmaceuticals : In the field of radiopharmaceuticals, Haynes and Swigor (1994) synthesized a compound closely related to this compound. This study contributes to the development of novel compounds for potential use in diagnostic imaging and therapy (Haynes & Swigor, 1994).

  • Plant Chemistry : The study of phenols and lignans in plants, as investigated by Cutillo et al. (2006), includes compounds structurally similar to this compound. Such research is crucial for understanding the chemical diversity and potential biological activities of plant-derived compounds (Cutillo, DellaGreca, Gionti, Previtera, & Zarrelli, 2006).

  • Cancer Research : Kryshchyshyn-Dylevych et al. (2020) synthesized derivatives of this compound, which showed significant antimitotic activity. This highlights the potential of such compounds in developing anticancer therapies (Kryshchyshyn-Dylevych, Garazd, Karkhut, Polovkovych, & Lesyk, 2020).

  • Antimicrobial Research : The synthesis and evaluation of antimicrobial activities of various indole derivatives, as studied by Nagamani et al. (2018), include compounds similar to this compound. These findings are relevant in the development of new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

  • Biomedical Analysis : In biomedical analysis, compounds like 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid (a related compound), have been studied by Hirano et al. (2004) for their strong fluorescence and stability, suggesting potential applications in biological imaging and diagnostics (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

  • Neuroprotection Research : The synthesis of fluorine-bearing compounds related to this compound for potential neuroprotective applications in post-stroke therapy has been explored by Dischino et al. (2003). This indicates the compound's relevance in neurological research (Dischino, Dulac, Gillman, Keller, Kozlowski, Marcin, Mongillo, & Starrett, 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exert various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The physical properties of the compound, such as its melting point, boiling point, and density, can be found . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

Like other organic compounds, general laboratory safety measures should be taken when handling this compound, including wearing appropriate personal protective equipment and ensuring operations are conducted in a well-ventilated environment .

Biochemical Analysis

Biochemical Properties

Indole derivatives, like 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid, are known to interact with various enzymes, proteins, and other biomolecules . They can bind to these molecules, altering their function and potentially influencing biochemical reactions. The exact nature of these interactions would depend on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

The effects of this compound on cells would likely be diverse, given the range of potential interactions with cellular biomolecules . It could influence cell signaling pathways, gene expression, and cellular metabolism. The specific effects would depend on the concentration of the compound and the types of cells involved.

Molecular Mechanism

The molecular mechanism of action for this compound would likely involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The presence of the fluorine atom and the methoxy group could influence the compound’s binding affinity and selectivity for different biomolecules.

Properties

IUPAC Name

3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-23-13-5-2-11(3-6-13)18-14(7-9-17(21)22)15-10-12(19)4-8-16(15)20-18/h2-6,8,10,20H,7,9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUUZCZMTANOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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